N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide
Overview
Description
N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide is a compound that features an adamantane moiety, which is a highly stable and rigid structure The adamantane structure is known for its unique properties, including high thermal stability and resistance to chemical degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide typically involves the reaction of 1-adamantylamine with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its stability and bioactivity.
Materials Science: The compound’s rigid structure makes it useful in the development of advanced materials and nanostructures.
Nanotechnology: It can be used in the synthesis of nanomaterials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross biological membranes, while the benzamide group can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Adamantylbenzamide: Similar structure but lacks the methoxy groups.
2,3-Dimethoxybenzamide: Lacks the adamantane moiety.
Adamantylamines: Compounds with the adamantane moiety but different functional groups.
Uniqueness
N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide is unique due to the combination of the adamantane moiety and the dimethoxybenzamide structure. This combination imparts both stability and bioactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-24-18-5-3-4-17(19(18)25-2)20(23)22-7-6-21-11-14-8-15(12-21)10-16(9-14)13-21/h3-5,14-16H,6-13H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPNUJTXERWOMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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